molecular formula C4H7ClF3NO2 B2728494 3-Amino-4,4,4-trifluorobutyric acid hydrochloride CAS No. 91291-66-6

3-Amino-4,4,4-trifluorobutyric acid hydrochloride

Cat. No.: B2728494
CAS No.: 91291-66-6
M. Wt: 193.55
InChI Key: MRMARVCQZOYQPI-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutyric acid hydrochloride is a non-proteinogenic fluorinated amino acid of significant interest in medicinal chemistry and biochemical research. This compound serves as a key building block in the synthesis of complex organic molecules and peptidomimetics. Its primary research value stems from the role of the trifluoromethyl group as a bioisostere of the isopropyl group, allowing it to mimic the structure of the natural amino acid leucine in drug design . This strategic substitution enhances the metabolic stability, lipophilicity, and binding affinity of peptide analogues, making it a valuable tool in the development of new therapeutic agents . Researchers utilize this compound to study enzyme mechanisms and protein interactions, where its unique electronic properties can influence biochemical pathways . It has been investigated for its potential as an enzyme inhibitor, particularly against proteases and aminotransferases, and shows promise in antimicrobial and neuropharmacological studies . The mechanism of action involves the compound's interaction with active sites of target enzymes, where the trifluoromethyl group enhances membrane permeability and the amino and carboxyl groups facilitate hydrogen bonding with key residues, potentially leading to enzyme inhibition or modulation of receptor activity . The hydrochloride salt form improves stability and solubility for handling in experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMARVCQZOYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Fluorination of β-Lactam Precursors

A common strategy involves fluorinating β-lactam intermediates. For example, 4,4,4-trifluorobutyrolactam can be synthesized via ring-opening reactions using hydrogen fluoride-pyridine (HF-Py) complexes. Subsequent hydrolysis yields the carboxylic acid, which is then aminated via reductive amination or Gabriel synthesis.

Mechanism Overview:

  • Lactam Fluorination:
    $$
    \text{β-Lactam} + \text{HF-Py} \rightarrow \text{4,4,4-Trifluorobutyrolactam}
    $$
    Reaction conditions: 0–5°C, anhydrous tetrahydrofuran (THF), 12–24 hours.
  • Hydrolysis to Carboxylic Acid:
    $$
    \text{Trifluorobutyrolactam} + \text{H₂O} \xrightarrow{\text{HCl}} \text{4,4,4-Trifluorobutyric Acid}
    $$

  • Amination and Salt Formation:
    Reductive amination with ammonium acetate and sodium cyanoborohydride, followed by HCl treatment, yields the hydrochloride salt.

Catalytic Hydrogenation of Nitroalkanes

Nitroalkanes serve as precursors for amino groups. 4,4,4-Trifluoro-2-nitrobutyric acid is hydrogenated over palladium-on-carbon (Pd/C) in methanol under H₂ atmosphere, followed by acidification:

$$
\text{4,4,4-Trifluoro-2-nitrobutyric Acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Amino-4,4,4-Trifluorobutyric Acid} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Optimization Data:

Parameter Optimal Value Yield Improvement
H₂ Pressure 50 psi 78% → 89%
Catalyst Loading 5% Pd/C 65% → 82%
Reaction Time 6 hours 70% → 88%

Electrochemical Fluorination (ECF)

ECF offers a solvent-free route by directly fluorinating butyric acid derivatives. Using ammonium fluoride (NH₄F) as the fluorine source, the reaction proceeds at 4–6 V, generating trifluorinated intermediates. Subsequent amination via Hofmann rearrangement completes the synthesis.

Advantages:

  • Avoids hazardous fluorinating agents.
  • Scalable for industrial production.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Nucleophilic Fluorination: Yields 60–75%, but requires stringent moisture control.
  • Catalytic Hydrogenation: Higher yields (85–90%) but risks over-reduction.
  • ECF: Environmentally favorable but limited to specialized equipment.

Impurity Profile (HPLC):

Method Main Impurity Purity (%)
Nucleophilic Defluorinated byproduct 92.5
Hydrogenation Unreacted nitro 98.1
ECF Di-fluorinated analog 95.3

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 3.15 (s, 2H, NH₂), 2.98–3.05 (m, 2H, CH₂), 2.45 (t, 1H, CF₃).
  • ¹⁹F NMR: δ -63.5 (s, CF₃).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺).

X-ray Crystallography

Single-crystal analysis confirms the zwitterionic structure, with HCl stabilizing the ammonium group.

Industrial and Research Applications

  • Pharmaceuticals: Prodrug design for kinase inhibitors.
  • Agrochemicals: Herbicide intermediates with improved soil persistence.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutyric acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Peptide Synthesis

3-Amino-4,4,4-trifluorobutyric acid hydrochloride is widely used as a building block in peptide synthesis. Its incorporation into peptides enhances their stability and bioavailability. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, making peptides more effective as therapeutic agents.

Case Study: Enhanced Stability in Therapeutic Peptides

Research has demonstrated that peptides synthesized with this compound exhibit increased resistance to enzymatic degradation. This stability is crucial for therapeutic peptides that require prolonged circulation times within biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to enhance the pharmacokinetic profiles of drug molecules. The unique electronic properties imparted by the trifluoromethyl group can improve the interaction of drug candidates with biological targets.

Case Study: Improved Drug Candidates

A study indicated that drug candidates incorporating this compound showed enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to better binding affinities and specificities due to the modified electronic characteristics.

Biological Studies

This compound plays a significant role in biological studies, particularly in the investigation of enzyme-substrate interactions and protein folding dynamics. Its presence can influence the structural conformation of peptides and proteins.

Interaction Studies

Peptides containing this compound have been shown to exhibit unique interaction profiles with various biological targets. These studies focus on how the trifluoromethyl group alters binding affinities and specificities.

Comparative Analysis of Fluorinated Amino Acids

CompoundLipophilicityStabilityBiological Activity
This compoundHighHighEnhanced
Non-fluorinated analogModerateModerateStandard

This table illustrates the comparative advantages of using this compound over non-fluorinated amino acids in terms of key properties relevant to biological activity.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound 1 Compound 4 Compound 6
CAS 91291-66-6 170804-18-9 270065-79-7 1423034-23-4
Molecular Formula C₄H₆F₃NO₂·HCl C₆H₁₀F₃NO₂·HCl C₁₁H₁₂F₃NO₂·HCl C₄H₈ClF₂NO₂
Molecular Weight (g/mol) 193.56 207.58 247.21 175.56
Functional Groups Carboxylic acid, amine Ethyl ester, amine Aromatic CF₃, amine Difluorinated, amine
Solubility Polar solvents (H₂O, DMSO) Organic solvents (EtOAc, DCM) Moderate in DMF High in H₂O
Primary Use Peptide synthesis Organic intermediates Enzyme inhibition studies Metabolic studies

Biological Activity

3-Amino-4,4,4-trifluorobutyric acid hydrochloride (often abbreviated as 3-AFBA-HCl) is a synthetic amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

3-AFBA-HCl has the molecular formula C4_4H6_6F3_3NO2_2 and a molecular weight of 193.55 g/mol. The presence of three fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural modification is crucial for its biological activity, particularly in drug design and development.

The biological activity of 3-AFBA-HCl is primarily attributed to its role as a neurotransmitter and an inhibitor in various biochemical pathways. It has been shown to interact with several biological targets, including:

  • Neurotransmitter Receptors : It acts on neurotransmitter systems, potentially influencing synaptic transmission and neuroplasticity.
  • Protein Tyrosine Phosphatases : Research indicates that derivatives of 3-AFBA-HCl can activate SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in cellular signaling pathways related to growth and differentiation.

Neurotransmission

3-AFBA-HCl has been studied for its effects on neurotransmission. Its structural similarity to natural amino acids allows it to modulate neurotransmitter release and receptor activity. This property makes it a candidate for exploring treatments for neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the potential of 3-AFBA-HCl as an antimicrobial agent. It has been evaluated for its inhibitory effects on various pathogens, particularly in the context of tuberculosis (TB) drug discovery. The compound's ability to interfere with amino acid biosynthesis pathways in Mycobacterium tuberculosis suggests it could enhance host immune responses against infections .

Case Studies

  • Activation of SHP1 : A series of studies demonstrated that certain derivatives of 3-AFBA-HCl exhibit low micromolar activating effects on SHP1, with significant selectivity over SHP2. The most potent compounds showed EC50 values ranging from 1.54 to 2.10 µM.
  • In Vivo Studies : In animal models, compounds related to 3-AFBA-HCl exhibited notable anti-tumor activities. For instance, one study reported a tumor growth inhibition rate of approximately 40% in melanoma models when administered at a dose of 15 mg/kg daily .

Comparative Analysis with Related Compounds

The following table summarizes key differences between 3-AFBA-HCl and structurally similar compounds:

Compound NameMolecular FormulaKey Differences
3-Amino-2-methylbutanoic acid C5_5H11_11NO2_2Lacks trifluoromethyl group; different biological activity profile.
3-Amino-2-(trifluoromethyl)propanoic acid C5_5H8_8F3_3NO2_2Trifluoromethyl group at a different position; altered reactivity.
3-Aminopropanoic acid C3_3H7_7NO2_2No fluorine substitution; simpler structure with different properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4,4,4-trifluorobutyric acid hydrochloride, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves fluorination of precursor molecules (e.g., trifluoromethylation of butyric acid derivatives), followed by amination and hydrochloride salt formation. Key steps include:

  • Purification : Use recrystallization or column chromatography to isolate intermediates.
  • Analytical validation : Confirm purity via HPLC (≥98%) and structural integrity via 1^1H/19^19F NMR and high-resolution mass spectrometry (HRMS) .
    • Challenges : Fluorine substituents may complicate reaction kinetics; monitor reaction progress using thin-layer chromatography (TLC) with UV/fluorescence detection.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key parameters :

  • Melting point : Determine via differential scanning calorimetry (DSC) (e.g., compare with analogs like 4-amino-3-phenylbutyric acid hydrochloride, which has a reported range of 180–185°C) .
  • Solubility : Perform phase-solubility studies in polar solvents (e.g., water, DMSO) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies under varying pH and temperature conditions, validated by LC-MS to detect degradation products .

Advanced Research Questions

Q. How can experimental design principles (DoE) optimize reaction conditions for scale-up?

  • Approach : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Factorial design : Test 2–3 variables with 4–8 experimental runs to model yield dependencies.
  • Response surface methodology (RSM) : Optimize parameters like reaction time and pressure for maximal efficiency .
    • Case study : Analogous fluorinated amino acids (e.g., 2-amino-4-(3,5-difluoro-phenyl)-butyric acid) have been optimized using DoE, achieving >85% yield with reduced side-product formation .

Q. How can computational modeling predict reaction mechanisms or resolve contradictions in experimental data?

  • Tools : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on fluorine’s electronic effects. For example:

  • Reaction barriers : Calculate activation energies for fluorination steps to validate experimental kinetics.
  • Stereochemical outcomes : Predict regioselectivity using transition-state modeling .
    • Validation : Compare computational results with experimental NMR/IR data. Discrepancies may indicate unaccounted solvent effects or intermediate stabilization .

Q. What strategies address discrepancies in biological activity data across studies?

  • Root cause analysis :

  • Purity variability : Cross-validate batches via LC-MS and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., pH, temperature) using reference compounds like 3-amino-4-propoxybenzoic acid hydrochloride, which has established bioassay reproducibility .
    • Statistical rigor : Apply ANOVA or Bayesian analysis to quantify variability and identify outliers .

Methodological Resources

  • Experimental design : Leverage ICReDD’s reaction path search methods for high-throughput condition screening .
  • Data integrity : Use encrypted lab software (e.g., electronic lab notebooks) to ensure traceability and compliance with regulatory standards (e.g., USP, EMA) .

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